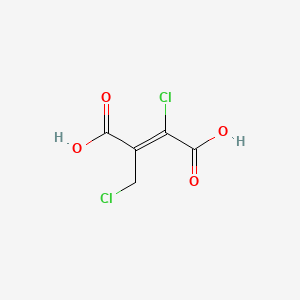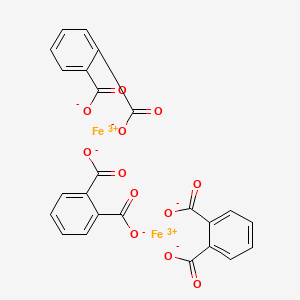
iron(3+);phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(3+);phthalate can be synthesized through the reaction of ferric chloride (FeCl3) with sodium phthalate (Na2C8H4O4) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried. The general reaction is as follows:
FeCl3+Na2C8H4O4→Fe(C8H4O4)+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing, reaction, precipitation, filtration, and drying. The use of automated systems and controlled environments ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Iron(3+);phthalate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized further under specific conditions.
Substitution Reactions: The phthalate ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and various ligands such as ethylenediamine for substitution and complexation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride may yield iron(2+);phthalate, while substitution reactions can produce a variety of iron complexes with different ligands.
Scientific Research Applications
Iron(3+);phthalate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of iron(3+);phthalate involves its ability to coordinate with various molecules and ions. The iron center can interact with electron-rich sites, facilitating redox reactions and complex formation. In biological systems, this compound can participate in iron transport and storage processes, interacting with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iron(3+);phthalate include:
Iron(2+);phthalate: A similar coordination compound with iron in the +2 oxidation state.
Copper(2+);phthalate: A coordination compound with copper ions and phthalate ligands.
Zinc(2+);phthalate: A coordination compound with zinc ions and phthalate ligands.
Uniqueness
This compound is unique due to the +3 oxidation state of the iron center, which imparts distinct redox properties and coordination chemistry. This makes it particularly useful in catalytic applications and in studies related to iron metabolism.
Properties
CAS No. |
52118-12-4 |
|---|---|
Molecular Formula |
C24H12Fe2O12 |
Molecular Weight |
604.0 g/mol |
IUPAC Name |
iron(3+);phthalate |
InChI |
InChI=1S/3C8H6O4.2Fe/c3*9-7(10)5-3-1-2-4-6(5)8(11)12;;/h3*1-4H,(H,9,10)(H,11,12);;/q;;;2*+3/p-6 |
InChI Key |
TZUOAFAFVLCVOL-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)

![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
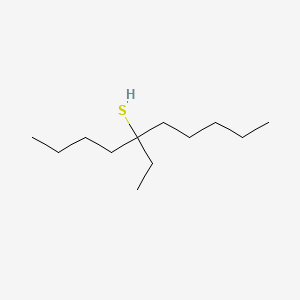
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
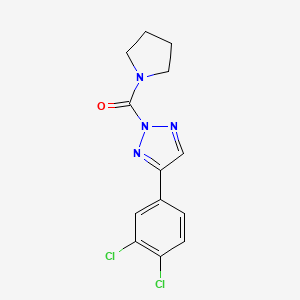
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
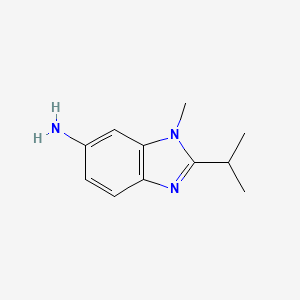
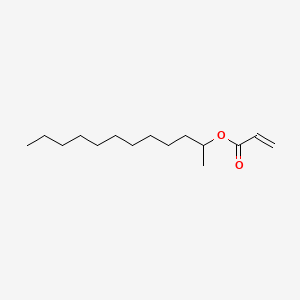
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
